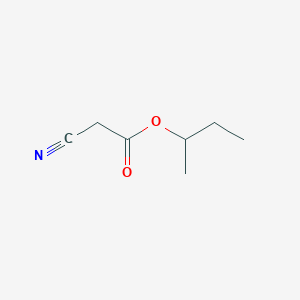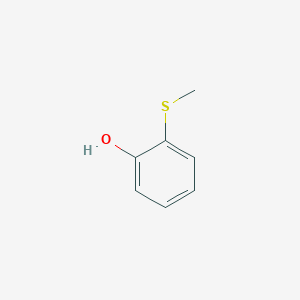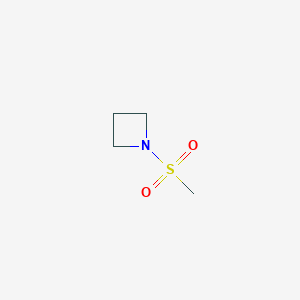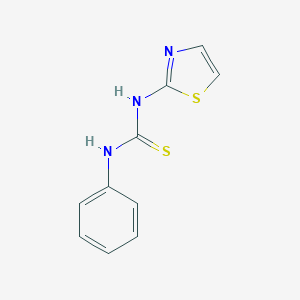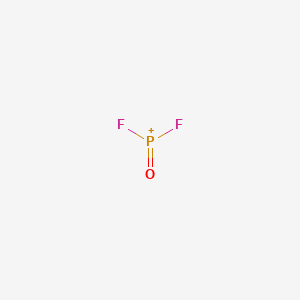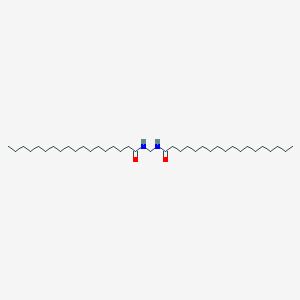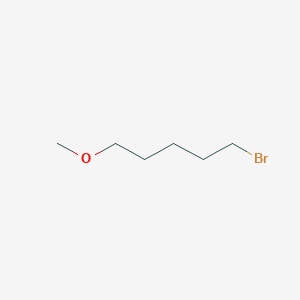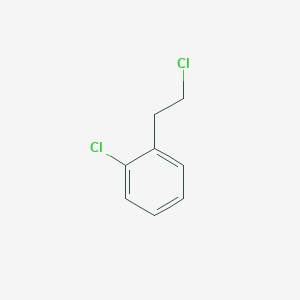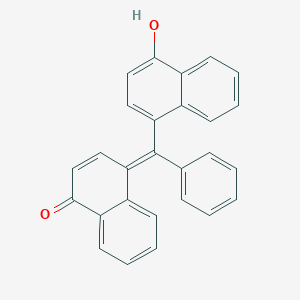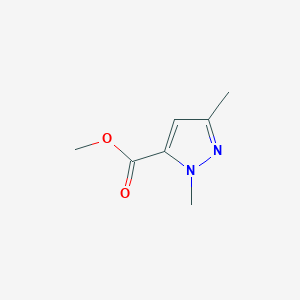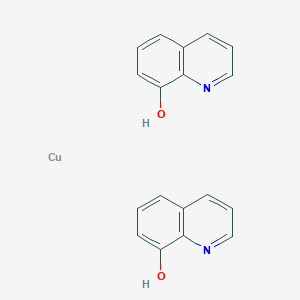![molecular formula C10F11IO4 B087154 [Bis(trifluoroacétoxy)iodo]pentafluorobenzène CAS No. 14353-88-9](/img/structure/B87154.png)
[Bis(trifluoroacétoxy)iodo]pentafluorobenzène
Vue d'ensemble
Description
[Bis(trifluoroacetoxy)iodo]pentafluorobenzene is a hypervalent iodine compound with the molecular formula C10F11IO4. It is known for its high reactivity and is used as an oxidizing agent in various organic synthesis reactions. The compound is characterized by the presence of iodine in a +3 oxidation state, which is stabilized by two trifluoroacetoxy groups and a pentafluorobenzene ring .
Applications De Recherche Scientifique
[Bis(trifluoroacetoxy)iodo]pentafluorobenzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for oxidation, substitution, and coupling reactions.
Biology: It is employed in the synthesis of biologically active molecules and natural products.
Medicine: It is used in the development of pharmaceuticals and drug intermediates.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
Target of Action
The primary targets of [Bis(trifluoroacetoxy)iodo]pentafluorobenzene are organic compounds, particularly organoboronic acids . These compounds play a crucial role in various chemical reactions due to their ability to form stable boronate complexes.
Mode of Action
[Bis(trifluoroacetoxy)iodo]pentafluorobenzene interacts with its targets through a process known as oxidative ipso nitration . This reaction involves the in situ generation of NO2 and O-centered organoboronic acid radicals. The compound then forms an O–N bond via the combination of these radicals .
Biochemical Pathways
The compound affects several biochemical pathways. It is involved in the oxidation of organic iodides, base hydrolysis, oxidative cross-coupling of arenes, oxidation of phenolic compounds with organohypervalent iodine, aziridination of alkenes, oxidation of organic compounds, oxidative fragmentation of α-amino acids or β-amino alcohols, and oxidative biaryl coupling of thiophenes .
Pharmacokinetics
It is known that the compound is a solid at room temperature and is soluble in methanol . These properties may influence its bioavailability.
Result of Action
The action of [Bis(trifluoroacetoxy)iodo]pentafluorobenzene results in the formation of nitroarenes . Nitroarenes are a class of compounds that have diverse applications in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Action Environment
The action of [Bis(trifluoroacetoxy)iodo]pentafluorobenzene is influenced by environmental factors. It is sensitive to light and air , suggesting that its action, efficacy, and stability may be affected by these factors. Therefore, it is recommended to store the compound under inert gas and in a cool, dark place .
Analyse Biochimique
Biochemical Properties
[Bis(trifluoroacetoxy)iodo]pentafluorobenzene plays a significant role in biochemical reactions. It is used for the oxidation of organic iodides using oxone and trifluoroacetic acid . It also participates in the base hydrolysis, oxidative cross-coupling of arenes, and oxidation of phenolic compounds with organohypervalent iodine . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Molecular Mechanism
The molecular mechanism of action of [Bis(trifluoroacetoxy)iodo]pentafluorobenzene involves its role as an oxidizing agent. It participates in the oxidation of organic compounds . The detailed mechanism, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is not clearly documented in the available literature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(trifluoroacetoxy)iodo]pentafluorobenzene typically involves the reaction of pentafluoroiodobenzene with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent the oxidation of the iodine compound. The general reaction scheme is as follows :
C6F5I+2(CF3CO)2O→(CF3CO2)2IC6F5+2CF3COOH
Industrial Production Methods
Industrial production of [Bis(trifluoroacetoxy)iodo]pentafluorobenzene follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified by recrystallization from methanol .
Analyse Des Réactions Chimiques
Types of Reactions
[Bis(trifluoroacetoxy)iodo]pentafluorobenzene undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in the oxidation of organic iodides and phenolic compounds.
Substitution: It can participate in substitution reactions, particularly in the aziridination of alkenes.
Coupling: It is used in oxidative cross-coupling reactions of arenes and biaryl coupling of thiophenes.
Common Reagents and Conditions
Common reagents used in reactions with [Bis(trifluoroacetoxy)iodo]pentafluorobenzene include oxone, trifluoroacetic acid, and various bases. The reactions are typically carried out under mild conditions to prevent the decomposition of the hypervalent iodine compound .
Major Products
The major products formed from reactions involving [Bis(trifluoroacetoxy)iodo]pentafluorobenzene include oxidized organic compounds, aziridines, and coupled aromatic compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
[Bis(trifluoroacetoxy)iodo]benzene: Similar in structure but lacks the pentafluorobenzene ring.
(Diacetoxyiodo)benzene: Another hypervalent iodine compound used in similar oxidation reactions.
2-Iodoxybenzoic acid: A hypervalent iodine compound used as an oxidizing agent.
Uniqueness
[Bis(trifluoroacetoxy)iodo]pentafluorobenzene is unique due to the presence of the pentafluorobenzene ring, which enhances its reactivity and stability compared to other hypervalent iodine compounds. This makes it particularly useful in specific organic synthesis applications .
Propriétés
IUPAC Name |
[(2,3,4,5,6-pentafluorophenyl)-(2,2,2-trifluoroacetyl)oxy-λ3-iodanyl] 2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F11IO4/c11-1-2(12)4(14)6(5(15)3(1)13)22(25-7(23)9(16,17)18)26-8(24)10(19,20)21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWAXRPJEPTTSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)I(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F11IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347823 | |
| Record name | [Bis(trifluoroacetoxy)iodo]pentafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14353-88-9 | |
| Record name | [Bis(trifluoroacetoxy)iodo]pentafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [Bis(trifluoroacetoxy)iodo]pentafluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of [Bis(trifluoroacetoxy)iodo]pentafluorobenzene in organic synthesis?
A1: [Bis(trifluoroacetoxy)iodo]pentafluorobenzene acts as a versatile oxidizing agent and catalyst in various organic reactions. The provided research highlights its use in:
- Radical Decarboxylative Alkylation: It facilitates the alkylation of heteroaromatic bases with carboxylic acids via a radical pathway. This method allows for the efficient synthesis of various compounds, including C-nucleosides. []
- Regioselective Synthesis of Quinoxalines: It acts as a catalyst in the annulation of α-iminoethanones and o-phenylenediamines, leading to the regioselective synthesis of trisubstituted quinoxalines. This methodology offers a valuable tool for accessing these important heterocyclic compounds. []
- Mild Oxidative Cleavage of Alkynes: [Bis(trifluoroacetoxy)iodo]pentafluorobenzene enables the mild cleavage of alkynes under controlled conditions. [, ] This reaction provides a useful method for transforming alkynes into other functional groups.
Q2: How does the structure of [Bis(trifluoroacetoxy)iodo]pentafluorobenzene contribute to its reactivity?
A2: The reactivity of [Bis(trifluoroacetoxy)iodo]pentafluorobenzene stems from the presence of the hypervalent iodine atom.
Q3: Are there any studies comparing the reactivity of [Bis(trifluoroacetoxy)iodo]pentafluorobenzene to similar hypervalent iodine reagents?
A3: While the provided research focuses specifically on [Bis(trifluoroacetoxy)iodo]pentafluorobenzene, one study [] investigates the regioselective synthesis of quinoxalines and compares its efficacy to [bis(trifluoroacetoxy)iodo]benzene. The results show that both reagents can catalyze the reaction, but [Bis(trifluoroacetoxy)iodo]pentafluorobenzene demonstrates superior regioselectivity in most cases. This suggests that the presence of the pentafluorophenyl group might influence the reaction pathway and selectivity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate](/img/structure/B87072.png)
